Basimglurant (2-chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine) is a potent, selective, and safe metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulator (NAM). [, , ] It is currently under investigation in phase 2 clinical development for its therapeutic potential in major depressive disorder (MDD) and fragile X syndrome (FXS). [, , ] Basimglurant functions by indirectly modulating glutamatergic (NMDA) function and exhibits efficacy in preclinical behavioral models of depression. []
The synthesis of Basimglurant is described in detail in the paper “Metabotropic glutamate receptor 5 negative allosteric modulators: discovery of 2-chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (basimglurant, RO4917523), a promising novel medicine for psychiatric diseases.” []
As a negative allosteric modulator, Basimglurant primarily exerts its effects by binding to the mGlu5 receptor and altering its conformation, thereby influencing its signaling activity. [, ] The chemical reactions directly involving Basimglurant within biological systems primarily revolve around its binding interactions with the mGlu5 receptor and its metabolic transformations.
Basimglurant undergoes oxidative metabolism primarily mediated by cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP3A4/5. [] The metabolic pathways of Basimglurant have been investigated, revealing that its metabolic clearance is predominantly catalyzed by CYP1A2 at clinically relevant concentrations. []
Basimglurant acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). [, , , ] Instead of directly competing with glutamate for the orthosteric binding site, Basimglurant binds to an allosteric site on the receptor. [, , ] This binding event induces a conformational change in the mGlu5 receptor, reducing its affinity for glutamate and attenuating its downstream signaling. [, ]
The antidepressant activity of Basimglurant is suggested to involve the preferential reduction of mGlu5 receptor signaling in specific populations of cortical limbic GABA interneurons. [] This selective modulation leads to the disinhibition of specific glutamate neuronal networks within brain circuits associated with mood and emotion. [] Additionally, Basimglurant's ability to counteract mGlu5 receptor-mediated inhibition of D2 receptor signaling in A2A-D2-mGlu5 heteroreceptor complexes of ventral striato-pallidal GABA neurons, which contribute to anti-reward mechanisms, might also play a role in its antidepressant effects. []
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: